molecular formula C15H18N4O2 B2445000 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide CAS No. 1251692-44-0

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide

Cat. No.: B2445000
CAS No.: 1251692-44-0
M. Wt: 286.335
InChI Key: XTQRDYLUFBSPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of 300.36 g/mol. The structure features a pyrimidine ring with amino and methyl substituents, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the benzyl group enhances lipophilicity, facilitating better membrane permeability and interaction with target sites.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In studies involving maximal electroshock-induced seizure (MES) tests in mice, certain derivatives demonstrated efficacy comparable to established anticonvulsants like phenytoin . The structure-activity relationship (SAR) studies suggest that modifications at the C(alpha) position can enhance protective effects against seizures.

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Anticonvulsant Efficacy : In a study published in Pharmacology Biochemistry and Behavior, a series of analogs were tested for their anticonvulsant properties, revealing that modifications at specific sites significantly enhanced seizure protection .
  • Cancer Cell Line Studies : Research conducted at a leading cancer research institute demonstrated that this compound inhibited the growth of breast cancer cells by inducing G1 phase arrest in the cell cycle .
  • Antimicrobial Testing : A recent publication reported the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .

Data Summary

Biological ActivityMechanismReference
AnticonvulsantMES test protection
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis, which is critical for cancer cell survival and proliferation .

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism typically involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Research into related compounds has revealed their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The structural features of this compound suggest it could similarly interact with these enzymes .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the anticancer effects of pyrimidine derivativesFound that compounds similar to this compound induced apoptosis in cancer cells and inhibited tumor growth in vivo .
Antimicrobial EvaluationAssess antimicrobial properties against various pathogensDemonstrated significant antibacterial activity against Gram-positive bacteria and fungi, suggesting potential use as an antimicrobial agent .
Enzyme Inhibition StudyInvestigate inhibition of acetylcholinesteraseShowed promising results indicating that the compound could enhance cognitive function by inhibiting enzyme activity linked to neurodegenerative diseases .

Properties

IUPAC Name

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-11(2)18-15(16)19(14(10)21)9-13(20)17-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQRDYLUFBSPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.